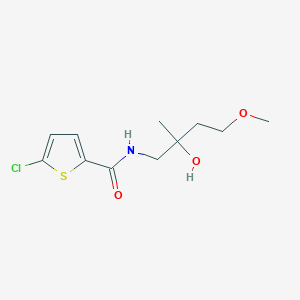

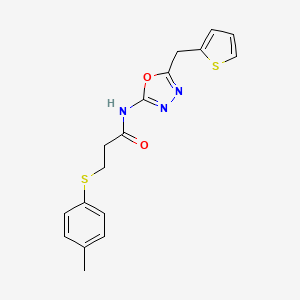

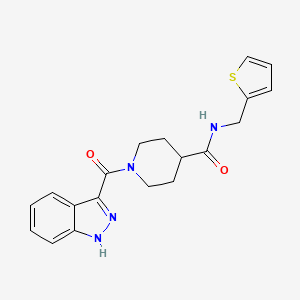

![molecular formula C22H18N6O2S B2485487 5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one CAS No. 1215407-58-1](/img/structure/B2485487.png)

5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one

- Click on QUICK INQUIRY to receive a quote from our team of experts.

- With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

The compound of interest is part of a broader class of heterocyclic compounds known for their diverse biological activities and potential applications in various fields of chemistry and pharmacology. While the specific compound "5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one" does not have direct matches in the reviewed literature, related compounds provide insight into the chemical and physical properties, synthesis methods, and potential applications of similar heterocyclic compounds.

Synthesis Analysis

Synthesis methods for related heterocyclic compounds often involve multi-step reactions, including cyclization, substitution, and condensation reactions. For example, Borisov et al. (2009) described the parallel liquid-phase synthesis of various substituted pyrazoles and pyrimidines, showcasing the versatility and adaptability of synthetic strategies for similar heterocyclic compounds (Borisov et al., 2009).

Scientific Research Applications

Antimicrobial Activity

Pyrazolo[3,4-d]pyrimidine derivatives have been synthesized and evaluated for their antimicrobial activities. Studies have demonstrated moderate to outstanding antimicrobial activities against a variety of bacteria and fungi. Notably, certain compounds exhibited superior activity compared to standard antibiotics, suggesting potential use as lead compounds for antimicrobial agent development (El-sayed et al., 2017). Another study explored the antimicrobial properties of pyrimidine derivatives when incorporated into surface coatings and printing ink paste, showing significant antimicrobial effects (El‐Wahab et al., 2015).

Anticancer and Anti-inflammatory Applications

Pyrazolopyrimidines have also been investigated for their potential as anticancer and anti-inflammatory agents. A series of 6-aryl-3-methyl-1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-ones were synthesized and tested, showing promise in both cytotoxic and anti-inflammatory capacities (Rahmouni et al., 2016). Another study highlighted the synthesis of novel 3-substituted-1-aryl-5-phenyl-6-anilinopyrazolo[3,4-d]pyrimidin-4-ones, evaluating their potential as anti-inflammatory agents, with some compounds showing superior activity compared to standard treatments (Yewale et al., 2012).

Antitubercular Activity

Research into pyrazolo[3,4-d]pyrimidines extends to antitubercular applications, with novel derivatives being synthesized and evaluated for activity against Mycobacterium tuberculosis. Studies demonstrate that certain compounds exhibit pronounced antitubercular activity, suggesting their potential in developing new treatments for tuberculosis (Kamdar et al., 2011).

Corrosion Inhibition

The utility of pyrazolo[3,4-d]pyrimidine derivatives extends to materials science, particularly in corrosion inhibition. Compounds derived from pyrazolopyrimidine have been evaluated for their efficiency in inhibiting corrosion on metal surfaces, demonstrating that these compounds can significantly enhance the corrosion resistance of metals (Abdel Hameed et al., 2020).

properties

IUPAC Name |

1-(4-methylphenyl)-5-[[3-(4-methylsulfanylphenyl)-1,2,4-oxadiazol-5-yl]methyl]pyrazolo[3,4-d]pyrimidin-4-one |

Source

|

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H18N6O2S/c1-14-3-7-16(8-4-14)28-21-18(11-24-28)22(29)27(13-23-21)12-19-25-20(26-30-19)15-5-9-17(31-2)10-6-15/h3-11,13H,12H2,1-2H3 |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

REMBNGLBQXIPDD-UHFFFAOYSA-N |

Source

|

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CC=C(C=C1)N2C3=C(C=N2)C(=O)N(C=N3)CC4=NC(=NO4)C5=CC=C(C=C5)SC |

Source

|

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H18N6O2S |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

430.5 g/mol |

Source

|

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Product Name |

5-((3-(4-(methylthio)phenyl)-1,2,4-oxadiazol-5-yl)methyl)-1-(p-tolyl)-1H-pyrazolo[3,4-d]pyrimidin-4(5H)-one | |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.

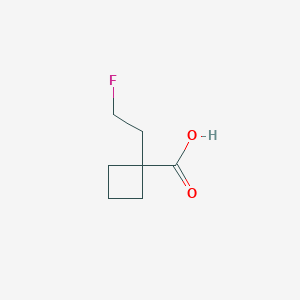

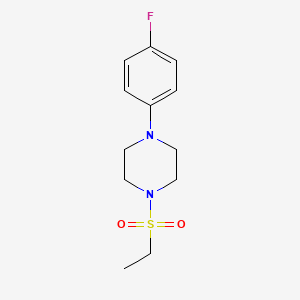

![4-((1-(2-((3-fluorophenyl)amino)-2-oxoethyl)-2,4-dioxo-1,2-dihydrothieno[3,2-d]pyrimidin-3(4H)-yl)methyl)-N-(3-methoxypropyl)cyclohexanecarboxamide](/img/structure/B2485405.png)

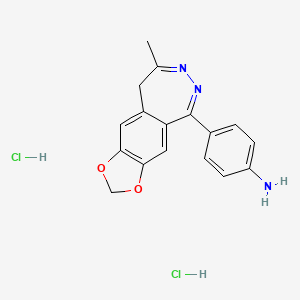

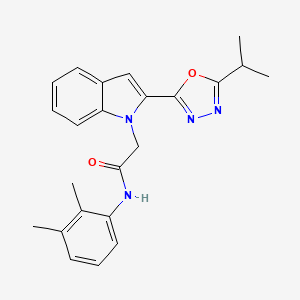

![4-Cyclopropyl-N-[2-(prop-2-enoylamino)ethyl]pyrimidine-5-carboxamide](/img/structure/B2485412.png)

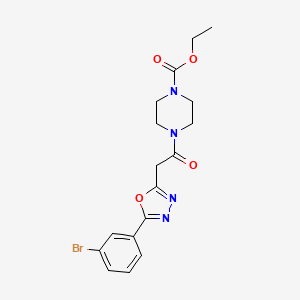

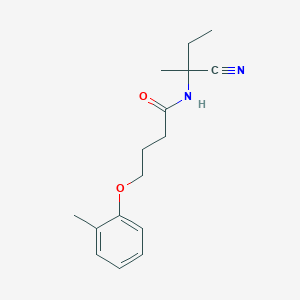

![3,3-Dimethyl-2,4-dioxaspiro[5.5]undecan-9-amine](/img/structure/B2485424.png)

![N-(6-chlorobenzo[d]thiazol-2-yl)-2-phenoxy-N-(pyridin-3-ylmethyl)acetamide](/img/structure/B2485427.png)